
2-Chloro-3-isobutylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-isobutylpyridine is an organic compound with the molecular formula C9H12ClN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a chlorine atom and an isobutyl group, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-isobutylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. In this method, 3-Chloro-2-iodopyridine is reacted with isobutylboronic acid in the presence of a palladium catalyst, such as dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II), and a base like potassium carbonate. The reaction is typically carried out in tetrahydrofuran (THF) at 75°C under an inert atmosphere for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-Chloro-3-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or ethanol, often with the addition of a base such as sodium hydride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the functional groups on the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-3-isobutylpyridine, while oxidation may produce this compound N-oxide.
科学研究应用
2-Chloro-3-isobutylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-3-isobutylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-methylpyridine
- 2-Chloro-3-ethylpyridine
- 2-Chloro-3-propylpyridine
Uniqueness
2-Chloro-3-isobutylpyridine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with smaller alkyl groups, the isobutyl group may provide steric hindrance or enhance lipophilicity, affecting the compound’s interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC 名称 |
2-chloro-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)6-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3 |
InChI 键 |
GKVHYLXIDJNONK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(N=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



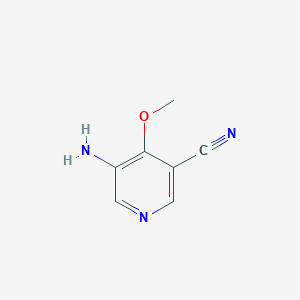
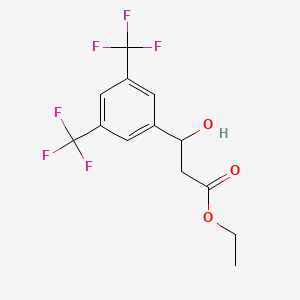
![1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride](/img/structure/B13672196.png)
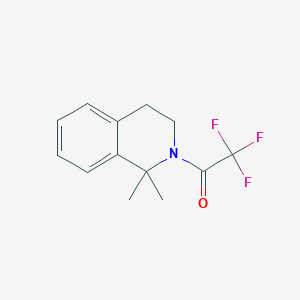
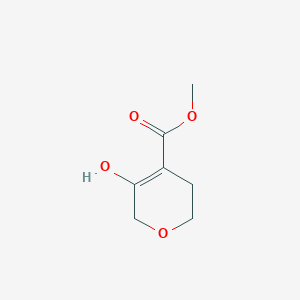

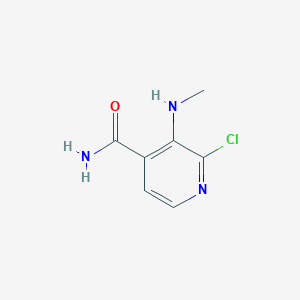
![1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer](/img/structure/B13672213.png)

![1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13672239.png)
